
Bavachina
Descripción general
Descripción
Bavachin es un compuesto natural de flavonoides aislado por primera vez de las semillas de Psoralea corylifolia, una planta comúnmente utilizada en la medicina tradicional. Es conocido por sus diversas actividades biológicas, incluyendo efectos estrogénicos, propiedades antiinflamatorias y posibles aplicaciones terapéuticas en diversas enfermedades como la osteoporosis y la diabetes .
Aplicaciones Científicas De Investigación
Bavachin tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo en el estudio de la química y las reacciones de los flavonoides.
Biología: Bavachin exhibe actividad estrogénica y se estudia por sus efectos en los receptores hormonales.
Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de la osteoporosis, la diabetes y la enfermedad del hígado graso no alcohólico. .
Mecanismo De Acción
Bavachin ejerce sus efectos a través de varios objetivos y vías moleculares:
Receptores de estrógeno: Bavachin activa los receptores de estrógeno ERα y ERβ, imitando los efectos del estrógeno.
Vía de señalización de la insulina: Mejora la señalización de la insulina al aumentar los niveles de fosforilación de AKT y GSK-3β, mejorando la sensibilidad a la insulina.
Inflamasoma NLRP3: Bavachin mejora la activación del inflamasoma NLRP3, lo que lleva a un aumento de la secreción de citoquinas inflamatorias.
Análisis Bioquímico
Biochemical Properties
Bavachin interacts with various enzymes, proteins, and other biomolecules. It has been found to be metabolized by human liver microsomes (HLM), involving Cytochrome P450 (CYP) isozymes such as CYP1A1 and CYP2C9, and UDP-glucuronosyltransferases (UGTs) like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .
Cellular Effects
Bavachin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been associated with mitochondrial dysfunction, causing mitochondrial structure damage, mtDNA depletion, and inhibited expressions of genes engaged in oxidative phosphorylation (OXPHOS) .
Molecular Mechanism
At the molecular level, Bavachin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been identified as a potent mitotoxic compound, with potential binding patterns and strong binding affinity with the mitochondrial respiratory complex .
Metabolic Pathways
Bavachin is involved in various metabolic pathways. It interacts with enzymes such as CYP1A1 and CYP2C9, and UGTs like UGT1A1, UGT1A7, UGT1A8, and UGT1A9 .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Bavachin se puede extraer de las semillas de Psoralea corylifolia utilizando métodos de extracción metanólica. Las semillas se muelen en un polvo fino y se someten a extracción con metanol. El extracto se purifica posteriormente mediante técnicas cromatográficas como la cromatografía en capa fina de alta resolución .
Métodos de producción industrial: La producción industrial de bavachin implica la extracción a gran escala de las semillas de Psoralea corylifolia. Las semillas se procesan para obtener un extracto bruto, que se purifica posteriormente utilizando métodos cromatográficos avanzados para aislar bavachin junto con otros compuestos bioactivos .
Análisis De Reacciones Químicas
Tipos de reacciones: Bavachin experimenta diversas reacciones químicas, incluyendo:
Oxidación: Bavachin se puede oxidar para formar diferentes metabolitos.
Reducción: Se puede reducir en condiciones específicas para producir formas reducidas.
Sustitución: Bavachin puede participar en reacciones de sustitución, particularmente involucrando sus grupos hidroxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Los reactivos como los haluros de alquilo y los ácidos se utilizan comúnmente en reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios metabolitos oxidados y reducidos, así como derivados sustituidos de bavachin .
Comparación Con Compuestos Similares
Bavachin a menudo se compara con otros flavonoides como el bakuchiol y la isobavachalcona:
Isobavachalcona: Este compuesto comparte similitudes estructurales con el bavachin y es conocido por sus propiedades anticancerígenas y antiinflamatorias.
Singularidad: La combinación única de actividad estrogénica, sensibilización a la insulina y efectos antiinflamatorios del bavachin lo distingue de otros compuestos similares. Sus posibles aplicaciones terapéuticas en una amplia gama de enfermedades lo convierten en un compuesto de gran interés en la investigación científica .
Propiedades
IUPAC Name |
7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUREGNZECGNQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415783 | |
| Record name | Bavachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19879-32-4 | |
| Record name | Bavachin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities associated with Bavachin?
A1: Bavachin exhibits a range of biological activities, including:
- Anti-inflammatory: Bavachin reduces inflammation by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α, primarily by downregulating nuclear factor-κB phosphorylation. []
- Anticancer: Bavachin demonstrates anticancer activity against various cancer cells, including osteosarcoma, oral cancer, and liver cancer cells, inducing apoptosis and inhibiting cell proliferation. [, , , ]
- Antibacterial: Bavachin displays antibacterial activity, particularly against Staphylococcus aureus, by suppressing the expression of alpha-hemolysin, a crucial virulence factor. []
- Antioxidant: Bavachin protects against oxidative stress by increasing superoxide dismutase (SOD) activity and scavenging free radicals. [, ]
- Antidiabetic: Bavachin improves insulin sensitivity and glucose uptake in adipocytes and myoblasts, potentially through activation of the Akt and AMPK pathways. []
- Anti-osteoporotic: Bavachin exhibits potential in treating osteoporosis by stimulating osteoblastic proliferation and inhibiting osteoclastogenesis. [, ]
Q2: How does Bavachin exert its anti-inflammatory effects?
A2: Bavachin reduces inflammation by suppressing inflammatory signaling pathways:
- NF-κB Inhibition: Bavachin downregulates the phosphorylation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thereby inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. [, ]
- MAPK Pathway Modulation: Bavachin inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, further contributing to its anti-inflammatory effects. []
Q3: What is the mechanism behind Bavachin's anticancer activity?
A3: Bavachin exerts its anticancer effects through various mechanisms:
- Induction of Apoptosis: Bavachin induces apoptosis (programmed cell death) in cancer cells by activating caspases, a family of proteases involved in apoptosis execution. []
Q4: How does Bavachin combat Staphylococcus aureus infection?
A4: Bavachin specifically targets alpha-hemolysin (hla), a crucial virulence factor of Staphylococcus aureus:
- Suppression of hla Expression: Bavachin inhibits hla expression at both the transcriptional and translational levels, reducing the production of this toxin. []
- Protection Against hla-Mediated Damage: By suppressing hla, Bavachin protects cells from the toxin's damaging effects. []
Q5: How does Bavachin interact with estrogen receptors?
A5: Bavachin exhibits estrogen-like activity by directly interacting with estrogen receptors (ERs):
- ER Binding: Bavachin binds to both ERα and ERβ, although with a weaker affinity compared to the natural ligand, estradiol. []
- ER Activation: Upon binding to ERs, Bavachin can activate these receptors, leading to the modulation of estrogen-responsive genes. []
Q6: How does Bavachin improve insulin sensitivity?
A6: Bavachin enhances insulin sensitivity and glucose uptake through multiple mechanisms:
- Activation of Insulin Signaling: Bavachin promotes glucose uptake by activating the insulin signaling pathway, involving Akt, a key kinase regulating glucose metabolism. []
- AMPK Activation: Bavachin activates AMP-activated protein kinase (AMPK), a cellular energy sensor that promotes glucose uptake and utilization. []
- PPARγ Activation: Bavachin activates peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor involved in adipocyte differentiation and insulin sensitivity. []
Q7: How does Bavachin impact mitochondrial function?
A7: Bavachin influences mitochondrial function and dynamics, particularly in muscle cells:
- Mitochondrial Biogenesis: Bavachin enhances mitochondrial biogenesis (formation of new mitochondria) by activating the AMPK-PGC-1α pathway, a key regulator of mitochondrial biogenesis. []
- Mitochondrial Dynamics: Bavachin modulates mitochondrial dynamics, influencing the balance between mitochondrial fusion and fission, crucial for maintaining mitochondrial quality and function. []
- Mitophagy Enhancement: Bavachin promotes mitophagy (selective degradation of damaged mitochondria), contributing to improved mitochondrial quality control. []
Q8: How does Bavachin influence melanin production?
A8: Bavachin exhibits an inhibitory effect on melanin production:
- Inhibition of Melanin Synthesis: Bavachin suppresses melanin synthesis in melanoma cells, potentially by inhibiting tyrosinase activity and downregulating the expression of melanogenic enzymes. [, ]
Q9: What is the molecular formula and weight of Bavachin?
A9:
Q10: What are the key spectroscopic features of Bavachin?
A10:
- UV-Vis Spectroscopy: Bavachin exhibits characteristic absorption maxima in the UV-Vis region, helpful for identification and quantification. [, , ]
- Mass Spectrometry (MS): MS analysis provides the molecular ion peak and fragmentation patterns, aiding in structural elucidation and identification. [, ]
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed structural information about Bavachin. [, ]
Q11: What is known about the pharmacokinetics of Bavachin?
A11:
- Absorption: Bavachin can be absorbed following oral administration, as evidenced by its detection in rat plasma. [, , ]
Q12: Are there any known drug interactions associated with Bavachin?
A12:
- CYP2C9 Inhibition: Bavachin can inhibit the cytochrome P450 enzyme CYP2C9, potentially leading to interactions with drugs metabolized by this enzyme. []
- P-glycoprotein (P-gp) Inhibition: Bavachin might inhibit P-gp, a drug transporter, potentially affecting the absorption and disposition of P-gp substrates. []
Q13: What is the safety profile of Bavachin?
A13:
- Hepatotoxicity: Bavachin has been associated with potential hepatotoxicity, particularly at higher doses. [, ]
- Nephrotoxicity: Bavachin might cause renal fibrosis through mechanisms involving oxidative stress and endoplasmic reticulum stress. []
Q14: What analytical methods are commonly employed for the analysis of Bavachin?
A14:
- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of Bavachin in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , ]
- Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity for Bavachin analysis. []
- Mass Spectrometry (MS): MS techniques, often coupled with HPLC or UPLC, provide high sensitivity and selectivity for Bavachin detection and quantification. [, ]
- Fluorescence Detection: Bavachin exhibits fluorescence, enabling its sensitive detection using HPLC or UPLC coupled with fluorescence detectors. []
- Electrochemical Detection (ECD): Bavachin can be detected using electrochemical methods, offering enhanced sensitivity compared to traditional UV detection. []
Q15: What are the common challenges in the analysis of Bavachin?
A15:
- Isomer Separation: Bavachin exists as isomers, such as isobavachin and isobavachalcone, requiring efficient chromatographic methods for separation and accurate quantification. [, , ]
- Matrix Interference: The presence of complex matrices in plant extracts or biological samples can interfere with Bavachin analysis, necessitating efficient sample preparation techniques. []
- Sensitivity Requirements: The concentration of Bavachin in biological samples can be low, requiring highly sensitive analytical methods for accurate quantification. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


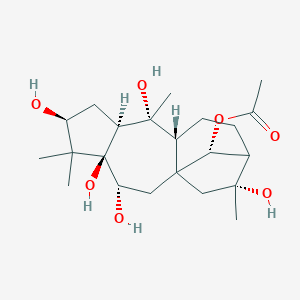
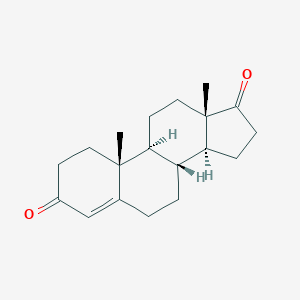




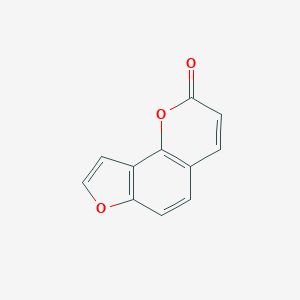

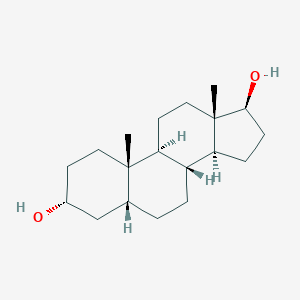
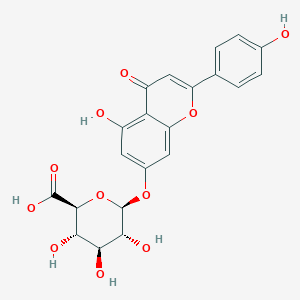
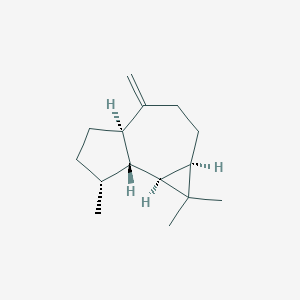
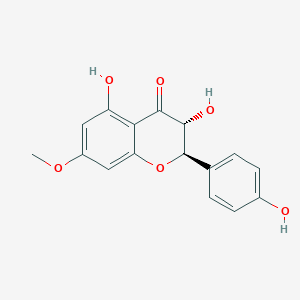
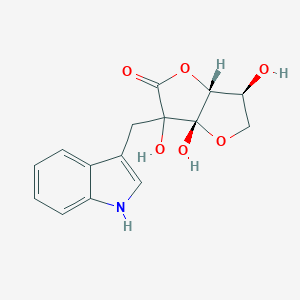
![1-[2-hydroxy-4-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B190623.png)
